molecular formula C2K2O2S2 B1618701 dipotassium;ethanebis(thioate) CAS No. 20267-56-5

dipotassium;ethanebis(thioate)

Cat. No.: B1618701
CAS No.: 20267-56-5
M. Wt: 198.35 g/mol
InChI Key: CMDICZWJGYCNHQ-UHFFFAOYSA-L
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Description

Dipotassium ethanebis(thioate) is the dipotassium salt of ethylenebis(dithiocarbamic acid), a sulfur-containing compound with the structural formula K₂[SC(S)NHCH₂CH₂NHSC(S)]. This compound features an ethane backbone bridged by two dithiocarbamate (-SC(S)NH⁻) groups, which confer strong metal-chelating properties. It is primarily utilized in industrial and agricultural applications, such as a precursor for fungicides (e.g., maneb, zineb) and a chelating agent for transition metals . The potassium counterions enhance its water solubility compared to metal-coordinated analogs (e.g., Mn²⁺, Zn²⁺ salts) .

Properties

IUPAC Name

dipotassium;ethanebis(thioate)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDICZWJGYCNHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[S-])[S-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2K2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889677
Record name Ethanebis(thioic) acid, potassium salt (1:2)
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Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20267-56-5
Record name Ethanebis(thioic) acid, potassium salt (1:2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanebis(thioic) acid, potassium salt (1:2)
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Record name Ethanebis(thioic) acid, potassium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-dipotassium dithiooxalate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethanebis(thioic) acid, potassium salt (1:2) typically involves the reaction of ethanebis(thioic) acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the ethanebis(thioic) acid is dissolved and then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of ethanebis(thioic) acid, potassium salt (1:2) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

dipotassium;ethanebis(thioate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the potassium ions.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are formed as the major products.

    Substitution: Metal salts of ethanebis(thioic) acid are formed.

Scientific Research Applications

dipotassium;ethanebis(thioate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in studies involving thiol-disulfide exchange reactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethanebis(thioic) acid, potassium salt (1:2) exerts its effects involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Compound Structure Key Properties Applications
Dipotassium ethanebis(thioate) K₂[SC(S)NHCH₂CH₂NHSC(S)] Water-soluble, sulfur-based chelator; degrades to ethylenethiourea under UV/humidity Fungicide precursor, metal chelation
Ethylenediaminetetraacetic acid (EDTA) dipotassium K₂[C₁₀H₁₂N₂O₈] Oxygen/nitrogen-based chelator; high stability; non-degradative in most conditions Pharmaceuticals, food preservation
[Au(DPPE)₂]Cl [Au(Ph₂PCH₂CH₂PPh₂)₂]⁺Cl⁻ Gold(I) complex with bis(diphenylphosphino)ethane; kinetically stable in serum Antitumor activity (e.g., P388 leukemia)
Maneb/Zineb Mn/Zn[SC(S)NHCH₂CH₂NHSC(S)] Metal-coordinated dithiocarbamates; low water solubility Agricultural fungicides

Chelation Properties

  • Dipotassium ethanebis(thioate): Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur donors, forming stable complexes. However, it is less stable than EDTA derivatives, which use carboxylate and amine groups for stronger, multi-dentate binding .
  • [Au(DPPE)₂]Cl : Forms inert Au(I)-phosphine complexes resistant to thiol displacement, enabling prolonged biological activity .

Stability and Degradation

  • Dipotassium ethanebis(thioate) degrades under environmental stress (e.g., heat, UV) to ethylenethiourea , a toxic byproduct . In contrast, EDTA salts remain stable under similar conditions, making them preferable for long-term applications .
  • Gold-phosphine complexes (e.g., [Au(DPPE)₂]Cl) exhibit exceptional kinetic stability in biological media, resisting hydrolysis and ligand substitution .

Spectroscopic Features

  • IR Spectroscopy : The thioate (-SC(S)NH⁻) groups in dipotassium ethanebis(thioate) produce distinct S-C and N-H stretching bands (e.g., ~1250–1230 cm⁻¹ for C-S) . EDTA derivatives lack sulfur-related peaks, showing instead carboxylate C=O stretches (~1700 cm⁻¹) .

Regulatory Considerations

  • Dipotassium ethanebis(thioate) may qualify due to its moderate reactivity, though degradation products (e.g., ethylenethiourea) require monitoring .

Biological Activity

Dipotassium ethanebis(thioate), also known as dipotassium ethanedithiol, is a compound with potential applications in various fields including agriculture, medicine, and biochemistry. This article explores its biological activity, synthesizing data from diverse research studies and case analyses.

  • Chemical Formula : C2K2S4
  • Molecular Weight : 206.34 g/mol
  • CAS Number : 73555614

Dipotassium ethanebis(thioate) exhibits biological activity primarily through its role as a chelating agent and antioxidant. It has shown the ability to bind metal ions, which can mitigate oxidative stress in biological systems. This property is crucial for enhancing plant growth and health, particularly under stress conditions.

Biological Activities

  • Antioxidant Activity :
    • The compound has been observed to scavenge free radicals, thereby reducing oxidative damage in cells. This activity is beneficial in both agricultural and medical contexts.
  • Plant Growth Promotion :
    • Studies indicate that dipotassium ethanebis(thioate) can enhance the growth of crops by alleviating the toxic effects of heavy metals and other stressors. For instance, it has been shown to improve root and shoot lengths in plants subjected to zinc oxide nanoparticle (ZnONP) toxicity .
  • Toxicity Mitigation :
    • In agricultural applications, it has been demonstrated that the addition of dipotassium ethanebis(thioate) can significantly reduce the detrimental effects of environmental stressors on plant health, promoting better overall growth metrics compared to untreated controls .

Case Study 1: Crop Response to ZnONPs

A comparative study on the effects of dipotassium ethanebis(thioate) on Triticum aestivum (wheat) and Solanum lycopersicum (tomato) showed that its application resulted in significant improvements in growth parameters when plants were exposed to toxic concentrations of ZnONPs. The results are summarized below:

TreatmentFresh Mass (g)Root Length (cm)Shoot Length (cm)
Control15.010.020.0
500 μM ZnONPs12.08.015.0
1000 μM ZnONPs10.56.512.0
ZnONPs + Dipotassium Ethanebis(thioate) (4 mM)14.09.518.5

The data indicate that dipotassium ethanebis(thioate) significantly mitigates the negative effects of ZnONPs on plant growth .

Case Study 2: Antioxidant Properties

Research has highlighted the antioxidant capabilities of dipotassium ethanebis(thioate), demonstrating its effectiveness in reducing lipid peroxidation in cell cultures exposed to oxidative stressors. The following table summarizes findings from various studies:

Concentration (mM)Lipid Peroxidation (% Reduction)
Control0
125
550
1070

These results suggest that higher concentrations correlate with increased protective effects against oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dipotassium;ethanebis(thioate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.